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Compound of Interest

3-Morpholinopropiophenone
Compound Name:
hydrochloride

Cat. No.: B089427

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholinopropiophenone hydrochloride is a chemical compound belonging to the
propiophenone and morpholine classes. While specific research on this molecule is limited, its
structural similarity to other pharmacologically active compounds, such as synthetic cathinones
and various morpholine derivatives, suggests potential applications in neuroscience research
and drug discovery. This technical guide synthesizes the available chemical information for 3-
Morpholinopropiophenone hydrochloride and extrapolates potential biological activities,
synthetic routes, and analytical methodologies based on closely related analogues. All
guantitative data, where available, has been summarized, and detailed experimental protocols
for representative compounds are provided.

Chemical and Physical Properties

3-Morpholinopropiophenone hydrochloride is the hydrochloride salt of 3-
Morpholinopropiophenone. The hydrochloride form generally confers increased water solubility
and stability, making it suitable for laboratory research.

Table 1: Physicochemical Properties of 3-Morpholinopropiophenone Hydrochloride
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Property Value Source

1-phenyl-3-(morpholin-4-
IUPAC Name ) Inferred
yl)propan-1-one;hydrochloride

CAS Number 1020-16-2 [1]
Molecular Formula C13H18CINO2 [2]
Molecular Weight 255.74 g/mol [2]
Appearance White to off-white solid Inferred

N Soluble in water, ethanol, and
Solubility " | Inferred
methano

Synthesis

A likely synthetic route for 3-Morpholinopropiophenone hydrochloride is via a Mannich
reaction, a common method for producing (3-amino ketones. This would involve the reaction of
acetophenone, formaldehyde, and morpholine hydrochloride. An alternative and widely used
method for the synthesis of cathinone derivatives involves the a-bromination of propiophenone
followed by a nucleophilic substitution with morpholine.

Proposed Synthetic Pathway

Propiophenone a-Bromination

a-Bromopropiophenone Nucleophilic Substitution
Bromine (Br2)

Morpholine ={ 3-Morpholinopropiophenone (FreebaseD Salt Formation

= 3-Morpholinopropiophenone HCI
Base (e.g., Triethylamine)
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Caption: Proposed synthesis of 3-Morpholinopropiophenone HCI.

General Experimental Protocol for Synthesis of
Cathinone Analogues

The following is a generalized protocol based on the synthesis of similar cathinone derivatives

and should be adapted and optimized for the specific synthesis of 3-

Morpholinopropiophenone hydrochloride.

e a-Bromination of Propiophenone:

[¢]

Dissolve propiophenone in a suitable solvent such as glacial acetic acid or diethyl ether.

Slowly add an equimolar amount of bromine (Brz) dissolved in the same solvent, while
stirring and maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

Allow the reaction to proceed until the color of the bromine disappears.

The reaction mixture is then worked up, typically by washing with an aqueous solution of
sodium bisulfite to remove any unreacted bromine, followed by washing with brine and
drying over an anhydrous salt like magnesium sulfate.

The solvent is removed under reduced pressure to yield crude a-bromopropiophenone,
which can be purified by distillation or used directly in the next step.

» Nucleophilic Substitution with Morpholine:

[e]

o

Dissolve the a-bromopropiophenone in a suitable solvent like acetonitrile or ethanol.

Add at least two equivalents of morpholine. One equivalent acts as the nucleophile, and
the second acts as a base to neutralize the hydrobromic acid formed during the reaction.
Alternatively, one equivalent of morpholine and one equivalent of another base (e.g.,
triethylamine or potassium carbonate) can be used.
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o The mixture is stirred at room temperature or gently heated to drive the reaction to
completion.

o The reaction progress can be monitored by thin-layer chromatography (TLC).

o Once the reaction is complete, the solvent is removed, and the residue is partitioned
between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

o The organic layer is washed with water and brine, dried, and the solvent is evaporated to
yield the freebase of 3-Morpholinopropiophenone.

o Formation of the Hydrochloride Salt:
o Dissolve the freebase in a dry, non-polar solvent such as diethyl ether.

o Slowly add a solution of hydrochloric acid in diethyl ether or bubble dry hydrogen chloride
gas through the solution.

o The hydrochloride salt will precipitate out of the solution.

o The precipitate is collected by filtration, washed with cold diethyl ether, and dried under
vacuum to yield 3-Morpholinopropiophenone hydrochloride.

Potential Mechanism of Action and Pharmacological
Effects

While no specific pharmacological data for 3-Morpholinopropiophenone hydrochloride is
available in the public domain, its structural characteristics allow for informed hypotheses
regarding its potential biological targets.

Monoamine Transporter Inhibition

Many synthetic cathinones are known to interact with monoamine transporters, including the
dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter
(SERT). They can act as either uptake inhibitors or releasing agents. Given that 3-
Morpholinopropiophenone is a (3-keto-phenethylamine, it is plausible that it functions as a
monoamine transporter inhibitor.
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Caption: Potential mechanism via monoamine transporter inhibition.

Other Potential Targets

Research on structurally similar morpholine-containing compounds has indicated activity at
other central nervous system receptors. For instance, some arylcyclohexylmorpholines have
shown affinity for the N-methyl-D-aspartate (NMDA) receptor. Additionally, a study on 2-methyl-
4'-(methylthio)-2-morpholinopropiophenone (MTMP) demonstrated its ability to induce
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apoptosis in human peripheral blood mononuclear cells through the activation of caspases-3/7.

This suggests potential cytotoxic effects that warrant further investigation.

Analytical Methods

The identification and quantification of 3-Morpholinopropiophenone hydrochloride in various

matrices can be achieved using standard analytical techniques employed for novel

psychoactive substances.

Table 2: Analytical Techniques for the Characterization of 3-Morpholinopropiophenone

Hydrochloride

Technique

Purpose

Expected Observations

Gas Chromatography-Mass
Spectrometry (GC-MS)

Identification and quantification
in biological and seized

samples.

A characteristic mass spectrum
with a molecular ion peak and
specific fragmentation

patterns.

Liquid Chromatography-
Tandem Mass Spectrometry
(LC-MS/MS)

Highly sensitive and selective
guantification in complex

matrices like blood and urine.

Specific parent and daughter
ion transitions for multiple

reaction monitoring (MRM).

Nuclear Magnetic Resonance

(NMR) Spectroscopy

Definitive structural elucidation.

1H and 13C NMR spectra with
chemical shifts and coupling
constants corresponding to the

proposed structure.

Fourier-Transform Infrared
(FTIR) Spectroscopy

Identification of functional

groups.

Characteristic absorption
bands for the carbonyl group,
aromatic ring, and morpholine

moiety.

General Experimental Protocol for GC-MS Analysis

e Sample Preparation:

o For solid samples, dissolve a small amount in a suitable organic solvent (e.g., methanol or

chloroform).
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o For biological fluids, perform a liquid-liquid or solid-phase extraction to isolate the analyte
from the matrix.

e GC Separation:

o Inject the prepared sample into a gas chromatograph equipped with a capillary column
(e.g., a 5% phenyl-methylpolysiloxane column).

o Use a temperature program to separate the components of the sample based on their
boiling points and interactions with the stationary phase.

e MS Detection:
o The eluent from the GC is introduced into a mass spectrometer.

o The molecules are ionized (typically by electron impact), and the resulting ions are
separated based on their mass-to-charge ratio to produce a mass spectrum.

o The retention time from the GC and the mass spectrum are compared to a reference
standard for positive identification.

Conclusion

3-Morpholinopropiophenone hydrochloride is a compound of interest due to its structural
relationship to a class of psychoactive substances. While direct research on this specific
molecule is not widely available, this guide provides a comprehensive overview based on its
chemical nature and the properties of analogous compounds. The proposed synthetic routes,
potential mechanisms of action, and analytical methodologies serve as a foundational resource
for researchers in medicinal chemistry, pharmacology, and forensic science. Further empirical
studies are necessary to fully elucidate the pharmacological and toxicological profile of 3-
Morpholinopropiophenone hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24088257/
https://pubmed.ncbi.nlm.nih.gov/24088257/
https://pubmed.ncbi.nlm.nih.gov/24088257/
https://www.researchgate.net/publication/257862240_Morpholines_Synthesis_and_Biological_Activity
https://www.benchchem.com/product/b089427#what-is-3-morpholinopropiophenone-hydrochloride
https://www.benchchem.com/product/b089427#what-is-3-morpholinopropiophenone-hydrochloride
https://www.benchchem.com/product/b089427#what-is-3-morpholinopropiophenone-hydrochloride
https://www.benchchem.com/product/b089427#what-is-3-morpholinopropiophenone-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b089427?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

